molecular formula C15H12F3NO2 B279676 3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide

Cat. No.: B279676
M. Wt: 295.26 g/mol
InChI Key: SOPVORMBEAEBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamide compounds and is a potent inhibitor of the protein kinase CK2, which plays a critical role in cell growth and proliferation.

Mechanism of Action

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide exerts its pharmacological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that plays a critical role in cell growth and proliferation. CK2 is overexpressed in many cancers and is associated with increased cell proliferation, survival, and resistance to chemotherapy. This compound binds to the ATP-binding site of CK2 and inhibits its activity, thereby reducing cell proliferation and inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects in various preclinical studies. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to reduce the production of various pro-inflammatory cytokines, including TNF-alpha, IL-6, and IL-1 beta. Furthermore, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for CK2 inhibition. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it an attractive candidate for further development as a therapeutic agent. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

For 3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide research include the development of more potent and selective CK2 inhibitors, the evaluation of this compound in combination with other anti-cancer agents, and the investigation of this compound in various animal models of disease. Furthermore, the development of novel drug delivery systems for this compound could enhance its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide involves the reaction of 3-(difluoromethoxy)aniline with 4-fluoro-2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of CK2, which is overexpressed in many cancers and is associated with increased cell proliferation, survival, and resistance to chemotherapy. This compound has also been shown to have anti-inflammatory properties by inhibiting the activity of various pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Properties

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide

InChI

InChI=1S/C15H12F3NO2/c1-9-7-11(16)5-6-13(9)19-14(20)10-3-2-4-12(8-10)21-15(17)18/h2-8,15H,1H3,(H,19,20)

InChI Key

SOPVORMBEAEBNC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CC=C2)OC(F)F

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CC=C2)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.